molecular formula C10H22 B044098 2,2-Dimethyloctane CAS No. 15869-87-1

2,2-Dimethyloctane

Cat. No. B044098
CAS RN: 15869-87-1
M. Wt: 142.28 g/mol
InChI Key: GPBUTTSWJNPYJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2,2-Dimethyloctane, such as 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane and 2,7-dimethylocta-2,4,6-triene-1,8-dial, has been extensively studied. These synthesis pathways often involve multi-step reactions starting from simple precursors, highlighting the versatility and complexity of organic synthesis techniques in obtaining specifically substituted octane derivatives (International Journal of Innovative Technology and Exploring Engineering, 2020); (Chemical Research and Application, 2010).

Molecular Structure Analysis

The molecular structure of related compounds showcases the importance of X-ray diffraction and spectrometric experiments in confirming the geometry and electron distribution within molecules. For instance, the study of dimethyl-1,5-cyclooctadiene and its derivatives provides insight into the structural nuances that influence the reactivity and properties of octane derivatives (Inorganic Chemistry, 1996).

Chemical Reactions and Properties

The combustion chemistry of isoparaffinic molecules, including those similar to 2,2-dimethyloctane, has been a subject of interest. Studies have demonstrated the effects of molecular structure on the combustion process, offering insights into the energy release and stability of these compounds under various conditions (Combustion and Flame, 2014).

Scientific Research Applications

  • Synthesis and Properties of Organic Compounds : A study on 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane, a compound related to 2,2-Dimethyloctane, highlights its lower kinetic stability and increased reactivity. This makes it useful for synthesizing new aminonitriles organic compounds and analyzing their theoretical properties (International Journal of Innovative Technology and Exploring Engineering, 2020).

  • Neuroprotection in Multiple Sclerosis : Dimethylfumarate, a derivative, has shown promise in improving the disease course and tissue integrity in multiple sclerosis by activating the Nrf2 antioxidant pathway. This could potentially benefit patients with multiple sclerosis (Brain: a journal of neurology, 2011).

  • Pest Control Applications : The stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a component of the cowpea weevil's copulation release pheromone, have been synthesized. This provides valuable insights into the structure-activity relationship of this pheromone, useful for pest control strategies (Bioscience, Biotechnology, and Biochemistry, 2005).

  • Biotransformation by Bacteria : Pseudomonas aeruginosa can effectively biotransform myrcene into dihydrolinalool and 2,6-dimethyloctane. This process yields fragrance-related products and highlights the bacterium's potential in industrial biotransformation applications (Chemistry Central Journal, 2011).

  • Molecular Dynamics and Chain Branching : Studies in molecular dynamics have shown that chain branching significantly influences the properties of confined alkanes. For instance, n-decane forms a layered structure, whereas 2,2-dimethyloctane forms a pillared-layered structure. This has implications for understanding the behaviors of these molecules in confined spaces (Journal of Chemical Physics, 2002).

  • Biodegradation : Terminal branching, particularly anteiso-terminal branching, significantly inhibits the biodegradation of hydrocarbons by microbial species. This finding is crucial for understanding the environmental impact and degradation processes of hydrocarbons like 2,2-Dimethyloctane (Applied and Environmental Microbiology, 1979).

Safety and Hazards

2,2-Dimethyloctane is flammable and can cause skin irritation . It is recommended to handle it with care and use protective equipment .

Future Directions

While specific future directions for 2,2-Dimethyloctane are not mentioned in the search results, alkanes like 2,2-Dimethyloctane continue to be of interest in various fields, including energy production and materials science .

properties

IUPAC Name

2,2-dimethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBUTTSWJNPYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074696
Record name Octane, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyloctane

CAS RN

15869-87-1
Record name Octane, 2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octane, 2,2-dimethyl-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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